molecular formula C12H13N5O3S2 B7837384 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B7837384
M. Wt: 339.4 g/mol
InChI Key: XPWGFSJTZTZPSL-UHFFFAOYSA-N
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Description

The compound identified as “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” would likely involve large-scale chemical processes, optimized for yield and purity. These processes may include batch or continuous flow reactions, utilizing catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

“N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

“N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. Detailed studies on the molecular mechanisms are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” include other chemical entities with related structures and properties. Examples of similar compounds are:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

“this compound” may possess unique properties that distinguish it from other similar compounds. These properties could include specific reactivity, biological activity, or industrial applications that make it valuable for certain purposes.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S2/c1-5-10(6(2)18)22-12(14-5)17-9(20)4-21-11-15-7(13)3-8(19)16-11/h3H,4H2,1-2H3,(H,14,17,20)(H3,13,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWGFSJTZTZPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NC(=O)C=C(N2)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)CSC2=NC(=O)C=C(N2)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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